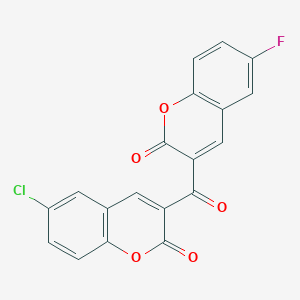![molecular formula C12H20N2OS B12227719 {1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-2-yl}methanol](/img/structure/B12227719.png)
{1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-2-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-2-yl}methanol is a complex organic compound featuring a thiazole ring and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-2-yl}methanol typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the piperidine moiety. The final step involves the addition of the methanol group. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles may be applied to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
{1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-2-yl}methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiazole and piperidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the thiazole or piperidine rings.
Scientific Research Applications
{1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-2-yl}methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-2-yl}methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: These compounds also contain nitrogen heterocycles and have diverse biological activities.
Triazole derivatives: Known for their antimicrobial and anticancer properties.
Thiazolidine derivatives:
Uniqueness
What sets {1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-2-yl}methanol apart is its unique combination of a thiazole ring and a piperidine moiety, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C12H20N2OS |
|---|---|
Molecular Weight |
240.37 g/mol |
IUPAC Name |
[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-2-yl]methanol |
InChI |
InChI=1S/C12H20N2OS/c1-9-12(16-10(2)13-9)7-14-6-4-3-5-11(14)8-15/h11,15H,3-8H2,1-2H3 |
InChI Key |
VSRRHHMAYHGKKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCCCC2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12227647.png)
![1-isopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B12227648.png)
![2-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B12227649.png)
![5-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B12227652.png)
![2-[3-(Fluoromethyl)piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B12227656.png)
![3-{3-[4-(Fluoromethyl)piperidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine](/img/structure/B12227658.png)
![N-[2-hydroxy-4-(methylsulfanyl)butyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B12227663.png)
![5-Bromo-4-methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B12227664.png)
![N-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B12227675.png)
![2-cyclopentyl-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide](/img/structure/B12227691.png)
![N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B12227695.png)
![5-[2-(4-Hydroxypiperidin-1-yl)pyrimidin-5-yl]pyridin-3-ol](/img/structure/B12227698.png)

![[2-(1,2,5-Thiadiazol-3-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B12227701.png)
